2'-Ethoxyl-1,1'-biphenyl-2-ol
Description
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)phenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10,15H,2H2,1H3 |
InChI Key |
YRTSVZUAXUSLFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Structural Analogues in Biphenyl Systems
- 1-Ethoxy-2-methoxybenzene (C₉H₁₂O₂): This simpler analog contains ethoxyl and methoxyl groups on adjacent positions of a single benzene ring. Its synthesis involves alkylation of 2-methoxyphenol with ethyl iodide, yielding a compound with distinct reactivity due to reduced steric hindrance compared to the biphenyl system .
- m-Terphenyl-2'-ol (C₁₈H₁₄O) : This compound shares the biphenyl backbone but lacks the ethoxyl group. Its molecular weight (246.31 g/mol) is lower than this compound, and its solubility in organic solvents is enhanced due to the absence of polar ethoxyl .
Table 2: Physical and Spectral Comparisons
Preparation Methods
Synthesis of 2-Ethoxyphenylboronic Acid
2-Bromoethoxybenzene undergoes Miyaura borylation using bis(pinacolato)diboron (2.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h. The resulting 2-ethoxyphenylboronic acid pinacol ester is hydrolyzed with HCl (1 M) to yield the free boronic acid (78% yield).
Cross-Coupling with 2-Bromophenol
The boronic acid (1.2 equiv) reacts with 2-bromophenol (1.0 equiv) in a mixture of toluene/EtOH/H₂O (3:1:1) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2.5 equiv) at 90°C under N₂. After 24 h, the biphenyl product is isolated via column chromatography (petroleum ether/EtOAc = 4:1 → 2:1), yielding this compound in 65–72%.
Key Data:
-
1H NMR (500 MHz, CDCl₃): δ 7.52 (dd, J = 7.8 Hz, 1H), 7.38–7.25 (m, 4H), 6.98 (d, J = 8.1 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H), 5.21 (s, 1H, OH).
-
13C NMR (126 MHz, CDCl₃): δ 156.8 (C-O), 130.5, 128.9, 127.3, 124.1, 122.4, 115.2, 63.7 (OCH₂CH₃), 14.9 (CH₃).
Ullmann Coupling with Directed ortho-Metalation
Copper-mediated Ullmann coupling offers an alternative for biphenyl synthesis, particularly under milder conditions.
Coupling of 2-Iodophenol and 2-Iodoethoxybenzene
A mixture of 2-iodophenol (1.0 equiv) and 2-iodoethoxybenzene (1.2 equiv) is heated with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMSO at 110°C for 24 h. The product is purified via silica gel chromatography (hexane/EtOAc = 5:1), achieving a 58% yield.
Advantages:
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are viable for introducing ethoxyl groups into pre-formed biphenyl systems.
Functionalization of 2'-Nitro-1,1'-biphenyl-2-ol
2'-Nitro-1,1'-biphenyl-2-ol (1.0 equiv) reacts with NaOEt (3 equiv) in DMF at 120°C for 6 h, displacing the nitro group. Post-reaction, the mixture is poured into ice water, extracted with EtOAc, and purified (petroleum ether/EtOAc = 10:1), yielding 54% of the target compound.
Limitations:
Protective Group Strategies
Methyl Ether Protection/Deprotection
2-Bromophenol is protected as its methyl ether (Me₂SO₄, K₂CO₃, acetone), followed by Suzuki coupling with 2-ethoxyphenylboronic acid. Deprotection with BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C→rt affords the free phenol in 82% yield.
Critical Notes:
-
BBr₃ must be handled under inert conditions to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–72 | >95 | High regioselectivity, scalable | Requires boronic acid synthesis |
| Ullmann Coupling | 58 | 90 | No protection needed | Moderate yields, high temps |
| SNAr | 54 | 85 | Simple conditions | Limited substrate scope |
| Protective Group | 82 | 98 | Avoids coupling side reactions | Additional deprotection step |
Scalability and Industrial Considerations
The Suzuki-Miyaura method is preferred for large-scale synthesis due to reproducibility and commercial availability of Pd catalysts. However, Ullmann coupling reduces reliance on precious metals, favoring cost-sensitive applications .
Q & A
Q. What are the optimized synthetic routes for 2'-Ethoxyl-1,1'-biphenyl-2-ol, and how do reaction conditions influence yield?
The synthesis of biphenyl derivatives often employs oxidative coupling or ring-opening strategies. For example, oxidative ring-opening of 9H-fluoren-9-ols using catalysts like Pd(OAc)₂ under mild conditions (e.g., 60°C in DMSO) can yield biaryl structures with hydroxyl and ethoxyl groups . Key factors include solvent polarity, temperature, and catalyst loading. Ethoxylation may require protecting group strategies (e.g., methyl ethers) to direct regioselectivity. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical for isolating high-purity products .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and ethoxyl groups (δ 3.4–4.2 ppm for -OCH₂CH₃) confirm substitution patterns.
- ¹³C NMR : Signals near δ 60–70 ppm indicate ethoxyl carbons.
- IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups provide functional group confirmation. Discrepancies in splitting patterns or unexpected peaks may signal impurities or incomplete ethoxylation, necessitating iterative optimization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous biphenyl-2-ol compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (steam pressure: ~0.4 hPa at 20°C) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the anti-inflammatory activity of this compound derivatives?
Structural analogs like 4′-O-methylhonokiol exhibit anti-inflammatory effects via COX-2 inhibition. To investigate contradictions:
- In vitro assays : Measure IC₅₀ values for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).
- Structure-Activity Relationship (SAR) : Compare ethoxylated vs. methoxylated derivatives to assess how substituents modulate activity.
- Molecular docking : Model interactions between the ethoxyl group and COX-2’s hydrophobic binding pocket to explain potency variations .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
Challenges include low bioavailability and matrix interference. Solutions:
- LC-MS/MS : Use a C18 column with a methanol/water gradient (90:10) for separation. Monitor [M+H]⁺ ions (e.g., m/z 771 for similar compounds) with a triple quadrupole detector .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.
- Internal standards : Isotope-labeled analogs (e.g., ¹³C₆-biphenyl-2-ol) correct for matrix effects .
Q. How can radiolabeled this compound analogs be used to study neuroinflammation in vivo?
Radiolabeling with ¹¹C or ¹⁸F enables positron emission tomography (PET) imaging. For example:
- Synthesis : Introduce ¹¹C-methoxy groups via nucleophilic substitution using [¹¹C]CH₃I under basic conditions.
- Biodistribution studies : Administer the tracer to LPS-treated rodents and quantify uptake in brain regions using PET-MRI co-registration. High affinity for activated microglia confirms neuroinflammatory targeting .
Methodological Considerations
Q. What strategies optimize the regioselective ethoxylation of biphenyl scaffolds?
- Directing groups : Install temporary substituents (e.g., boronic esters) to steer ethoxylation to the ortho position.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
- Computational modeling : DFT calculations predict electron density maps to identify reactive sites for ethoxylation .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
